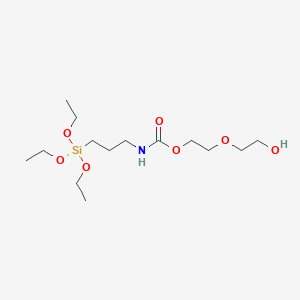
2-Benzyloxy-nicotinic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyloxy-nicotinic acid methyl ester is a chemical compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 . Its IUPAC name is methyl 2-(benzyloxy)nicotinate .
Molecular Structure Analysis
The InChI code for 2-Benzyloxy-nicotinic acid methyl ester is 1S/C14H13NO3/c1-17-14(16)12-8-5-9-15-13(12)18-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Chemical Reactions Analysis
Esters, including 2-Benzyloxy-nicotinic acid methyl ester, can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo trans-esterification reactions to form different esters .It should be stored at a temperature of 2-8°C . Esters are polar but do not engage in hydrogen bonding, which gives them considerably lower boiling points than their isomeric carboxylic acids counterparts .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
2-Benzyloxy-nicotinic acid methyl ester: is used as an intermediate in the synthesis of various pharmaceutical compounds. It serves as a precursor for the creation of benzyl ethers and esters, which are key components in drug development and formulation .
Chemical Synthesis
This compound is utilized in chemical synthesis, particularly in the formation of Suzuki–Miyaura coupling products. It’s valued for its mild reaction conditions and functional group tolerance, making it a versatile reagent in organic synthesis .
Analytical Chemistry
In analytical chemistry, 2-Benzyloxy-nicotinic acid methyl ester can be employed as an internal standard for high-performance liquid chromatography (HPLC) to determine the concentration of other compounds within various samples .
Material Science
The compound finds application in material science, especially in the development of coordination polymeric chains through the derivation of silver (I) complexes using its precursor, di-3-pyridyl ketone ligand .
Organic Reactions
It plays a role in organic reactions at the benzylic position, which is crucial for synthesis problems and the creation of complex organic molecules .
Catalysis
2-Benzyloxy-nicotinic acid methyl ester: is also involved in catalytic processes such as protodeboronation, which is used in the formal total synthesis of natural products and pharmaceuticals .
Safety and Hazards
The safety information for 2-Benzyloxy-nicotinic acid methyl ester includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Wirkmechanismus
Target of Action
It’s worth noting that the compound is a derivative of nicotinic acid (niacin), which is known to target a variety of receptors and enzymes in the body .
Mode of Action
It’s known that the compound is used in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound is known to be involved in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis . This reaction can lead to a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s worth noting that the compound’s molecular weight is 24326 , which could potentially influence its bioavailability.
Result of Action
The compound’s involvement in the suzuki–miyaura coupling reaction suggests that it plays a key role in the formation of carbon–carbon bonds, which are fundamental to the structure and function of many organic compounds .
Eigenschaften
IUPAC Name |
methyl 2-phenylmethoxypyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-14(16)12-8-5-9-15-13(12)18-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBQIOJOFOKYOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-nicotinic acid methyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














